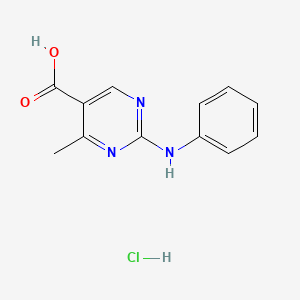
2-Anilino-4-methylpyrimidine-5-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anilino-4-methylpyrimidine-5-carboxylic acid;hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilino-4-methylpyrimidine-5-carboxylic acid;hydrochloride typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave irradiation. This method is preferred due to its efficiency and reduced reaction times compared to conventional heating methods .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale microwave-assisted synthesis, ensuring high yield and purity. The use of microwave irradiation in industrial settings allows for the rapid and efficient production of the compound, minimizing by-products and reducing energy consumption .
Chemical Reactions Analysis
Types of Reactions: 2-Anilino-4-methylpyrimidine-5-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly with halogenated pyrimidines.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves the use of aniline derivatives and halogenated pyrimidines under microwave irradiation.
Oxidation and Reduction:
Major Products Formed: The primary product formed from the nucleophilic substitution reaction is this compound itself. Other products may include various substituted pyrimidines depending on the specific aniline derivatives used .
Scientific Research Applications
2-Anilino-4-methylpyrimidine-5-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Anilino-4-methylpyrimidine-5-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways for this compound are still under investigation, but it is believed to interact with key proteins involved in inflammation and cancer .
Comparison with Similar Compounds
2-Anilinopyrimidines: These compounds share a similar structure and are synthesized using similar methods.
Other Pyrimidine Derivatives: Compounds such as 2-chloro-4,6-dimethylpyrimidine and its derivatives.
Uniqueness: 2-Anilino-4-methylpyrimidine-5-carboxylic acid;hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other pyrimidine derivatives.
Properties
IUPAC Name |
2-anilino-4-methylpyrimidine-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2.ClH/c1-8-10(11(16)17)7-13-12(14-8)15-9-5-3-2-4-6-9;/h2-7H,1H3,(H,16,17)(H,13,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHWUFDXOPVJGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)NC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













